molecular formula C7H12F2N2O B13060069 1-(5-Amino-3,3-difluoropiperidin-1-yl)ethan-1-one

1-(5-Amino-3,3-difluoropiperidin-1-yl)ethan-1-one

Cat. No.: B13060069
M. Wt: 178.18 g/mol
InChI Key: UKCLFNIUICOOQY-UHFFFAOYSA-N
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Description

1-(5-Amino-3,3-difluoropiperidin-1-yl)ethan-1-one is a chemical compound with the molecular formula C7H12F2N2O and a molecular weight of 178.18 g/mol . This compound is characterized by the presence of an amino group, two fluorine atoms, and a piperidine ring, making it a valuable intermediate in various chemical syntheses and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Amino-3,3-difluoropiperidin-1-yl)ethan-1-one typically involves the reaction of 3,3-difluoropiperidine with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

1-(5-Amino-3,3-difluoropiperidin-1-yl)ethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

1-(5-Amino-3,3-difluoropiperidin-1-yl)ethan-1-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(5-Amino-3,3-difluoropiperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The amino group and fluorine atoms play a crucial role in its reactivity and binding affinity. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-Amino-3,3-difluoropiperidin-1-yl)ethan-1-one is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. The presence of both an amino group and two fluorine atoms in the piperidine ring makes it a versatile compound for various applications .

Properties

Molecular Formula

C7H12F2N2O

Molecular Weight

178.18 g/mol

IUPAC Name

1-(5-amino-3,3-difluoropiperidin-1-yl)ethanone

InChI

InChI=1S/C7H12F2N2O/c1-5(12)11-3-6(10)2-7(8,9)4-11/h6H,2-4,10H2,1H3

InChI Key

UKCLFNIUICOOQY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CC(CC(C1)(F)F)N

Origin of Product

United States

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